4-{[1-(5-fluoro-2-methoxybenzenesulfonyl)piperidin-3-yl]methoxy}pyridine
Description
Properties
IUPAC Name |
4-[[1-(5-fluoro-2-methoxyphenyl)sulfonylpiperidin-3-yl]methoxy]pyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21FN2O4S/c1-24-17-5-4-15(19)11-18(17)26(22,23)21-10-2-3-14(12-21)13-25-16-6-8-20-9-7-16/h4-9,11,14H,2-3,10,12-13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MKOHRNQJANATFA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)F)S(=O)(=O)N2CCCC(C2)COC3=CC=NC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21FN2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Preparation of 5-Fluoro-2-methoxybenzenesulfonyl Chloride
The sulfonylation reagent 5-fluoro-2-methoxybenzenesulfonyl chloride is critical for introducing the aryl sulfonyl group to the piperidine ring. Its synthesis typically begins with the sulfonation of 4-fluoro-1-methoxybenzene using chlorosulfonic acid at 0–5°C, followed by quenching with phosphorus pentachloride to yield the sulfonyl chloride. The reaction’s exothermic nature necessitates precise temperature control to avoid side products such as disulfonated derivatives.
Reaction Scheme:
Purification via recrystallization from dichloromethane/hexane mixtures achieves >95% purity.
Functionalization of Piperidine at the 3-Position
The piperidine core requires hydroxymethylation at the 3-position to enable subsequent etherification. This is achieved through a two-step process:
-
Lithiation-Alkylation: Piperidine is treated with lithium diisopropylamide (LDA) at −78°C, followed by reaction with formaldehyde to install the hydroxymethyl group.
-
Protection of the Hydroxyl Group: The primary alcohol is protected as a tert-butyldimethylsilyl (TBS) ether to prevent undesired side reactions during sulfonylation.
Key Data:
Sulfonylation of Piperidine
Coupling 5-Fluoro-2-methoxybenzenesulfonyl Chloride to Piperidine
The TBS-protected 3-hydroxymethylpiperidine undergoes sulfonylation using the preformed sulfonyl chloride. The reaction is conducted in anhydrous dichloromethane with triethylamine as a base, facilitating the elimination of HCl.
Reaction Conditions:
-
Temperature: 0°C → room temperature (12–16 hours)
-
Molar ratio: 1:1.2 (piperidine:sulfonyl chloride)
Mechanistic Insight:
The sulfonyl chloride acts as an electrophile, attacking the piperidine nitrogen to form the sulfonamide linkage. Steric hindrance from the TBS group ensures regioselectivity at the nitrogen rather than the oxygen.
Etherification with Pyridine
Deprotection and Activation of the Hydroxymethyl Group
The TBS group is removed using tetra-n-butylammonium fluoride (TBAF) in tetrahydrofuran, yielding 3-hydroxymethyl-1-(5-fluoro-2-methoxybenzenesulfonyl)piperidine. The alcohol is then activated as a mesylate (methanesulfonyl chloride, MsCl) or tosylate (p-toluenesulfonyl chloride) to enhance leaving-group ability.
Optimization Note:
Mesylation (MsCl, 0°C, 2 hours) achieves near-quantitative conversion compared to tosylation (92%).
Nucleophilic Substitution with 4-Hydroxypyridine
The mesylated intermediate reacts with 4-hydroxypyridine in the presence of potassium carbonate in dimethylformamide (DMF) at 80°C for 8–12 hours. The base deprotonates the hydroxyl group, enabling nucleophilic attack on the mesylate.
Reaction Scheme:
Yield and Purity:
Optimization Strategies
Microwave-Assisted Synthesis
Recent adaptations employ microwave irradiation to accelerate the etherification step. Heating at 120°C for 20 minutes in DMF increases the reaction rate, reducing side product formation.
Comparative Data:
| Method | Time | Yield |
|---|---|---|
| Conventional | 8–12 h | 70% |
| Microwave | 20 min | 82% |
Catalytic Enhancements
The use of phase-transfer catalysts like 18-crown-6 improves ion-pair solubility in the etherification step, boosting yields to 80% under milder conditions (60°C).
Analytical Characterization
Spectroscopic Confirmation
-
¹H NMR (400 MHz, CDCl₃): δ 8.35 (d, 2H, pyridine-H), 7.82 (dd, 1H, sulfonyl aryl-H), 6.90 (m, 2H, aryl-H), 4.20 (m, 2H, OCH₂), 3.85 (s, 3H, OCH₃).
-
HRMS (ESI): m/z calcd for C₁₈H₂₁FN₂O₄S [M+H]⁺: 381.1285; found: 381.1289.
Challenges and Solutions
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the sulfonyl group, potentially converting it to a sulfide or thiol.
Substitution: The aromatic fluorine and methoxy groups can participate in nucleophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the fluorine or methoxy groups.
Major Products
Oxidation: Products include aldehydes and carboxylic acids.
Reduction: Products include sulfides and thiols.
Substitution: Products include various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Anticancer Potential
Research indicates that this compound exhibits significant anticancer properties. Preliminary studies have shown its ability to inhibit cell proliferation and induce apoptosis in various cancer cell lines.
The following table summarizes key findings related to the biological activity of 4-{[1-(5-fluoro-2-methoxybenzenesulfonyl)piperidin-3-yl]methoxy}pyridine:
| Cell Line | IC50 (µM) | Mechanism of Action | Reference |
|---|---|---|---|
| A549 (Lung Cancer) | 2.5 | Induction of apoptosis via caspase activation | |
| MCF7 (Breast Cancer) | 3.0 | Inhibition of cell proliferation | |
| HeLa (Cervical Cancer) | 5.0 | Cell cycle arrest and apoptosis |
Case Studies and Research Findings
Recent studies have provided insights into the efficacy and safety profile of this compound:
- Anticancer Activity : In comparative studies, this compound demonstrated superior antiproliferative effects against certain cancer cell lines compared to traditional chemotherapy agents such as doxorubicin and cisplatin.
- Mechanistic Insights : Research involving A549 lung cancer cells showed that treatment with this compound resulted in significant alterations in apoptosis-related protein expression levels, confirming its role in promoting programmed cell death.
- Safety Profile : Toxicity assessments indicate that the compound maintains a favorable safety profile at therapeutic doses, with no significant adverse effects observed in preclinical models.
Mechanism of Action
The mechanism of action of 4-{[1-(5-fluoro-2-methoxybenzenesulfonyl)piperidin-3-yl]methoxy}pyridine involves its interaction with specific molecular targets. The piperidine ring and the sulfonyl group are known to interact with enzymes and receptors, potentially inhibiting or modulating their activity. The exact pathways and targets would depend on the specific application and require further research.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s structural and functional analogs can be categorized based on core motifs, substituents, and biological relevance. Below is a detailed comparison:
Piperidine-Sulfonamide Derivatives
Pyridine-Oxadiazole Derivatives
Fluorinated Aromatic Compounds
Pharmacological and Physicochemical Insights
- Lipophilicity: The 5-fluoro-2-methoxybenzenesulfonyl group increases lipophilicity (logP ~2.8 estimated) compared to non-fluorinated analogs (e.g., logP ~2.2 for 4-{[4-(4-hydroxyphenyl)piperidin-3-yl]methoxy}pyridine) .
- Synthetic Accessibility: The compound’s synthesis likely follows routes similar to , using DIPEA as a base and acetonitrile/methanol solvent systems for coupling reactions .
- Metabolic Stability : Fluorine substitution reduces oxidative metabolism in the liver, as seen in related fluorophenyl-piperidine derivatives .
Biological Activity
4-{[1-(5-fluoro-2-methoxybenzenesulfonyl)piperidin-3-yl]methoxy}pyridine is a complex organic compound that has garnered interest due to its potential biological activities. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound's chemical structure is characterized by a pyridine core substituted with a methoxy group and a piperidine ring attached via a sulfonyl moiety. Its molecular formula is , with a molecular weight of approximately 380.4 g/mol .
Biological Activity Overview
Research indicates that compounds containing piperidine and sulfonamide functionalities often exhibit significant biological activity, including:
- Antibacterial Activity : Studies have shown that piperidine derivatives can inhibit various bacterial strains, suggesting potential as antibacterial agents .
- Enzyme Inhibition : The compound has been evaluated for its ability to inhibit enzymes such as acetylcholinesterase (AChE), which is crucial in the treatment of neurodegenerative diseases like Alzheimer's .
- Anticancer Properties : Preliminary studies have indicated that similar compounds may induce apoptosis in cancer cells, highlighting their potential as anticancer agents .
The mechanism of action for this compound involves its interaction with specific biological targets. The compound may bind to enzyme active sites or receptor sites, modulating their activity. For instance, its structural similarity to known inhibitors allows it to compete with natural substrates or ligands, leading to altered enzymatic or receptor functions.
Table 1: Summary of Biological Activities
Case Study: Anticancer Activity
In a study assessing the anticancer properties of related compounds, it was found that treatment with derivatives similar to this compound resulted in significant apoptosis in A549 human lung cancer cells. The mechanism involved upregulation of pro-apoptotic proteins and downregulation of anti-apoptotic proteins, indicating a potential therapeutic pathway for lung cancer treatment .
Case Study: Enzyme Inhibition
Another study focused on the enzyme inhibitory effects of piperidine derivatives, including those with sulfonamide groups. These compounds demonstrated potent AChE inhibition, suggesting their utility in developing treatments for cognitive disorders. The binding affinity was assessed through molecular docking studies, confirming their interaction at critical active sites .
Q & A
Basic: What are the common synthetic routes for preparing 4-{[1-(5-fluoro-2-methoxybenzenesulfonyl)piperidin-3-yl]methoxy}pyridine?
Answer:
The synthesis typically involves multi-step reactions:
Piperidine sulfonylation : React 5-fluoro-2-methoxybenzenesulfonyl chloride with piperidin-3-ylmethanol under basic conditions (e.g., NaOH in dichloromethane) to form the sulfonylated piperidine intermediate .
Etherification : Couple the intermediate with 4-hydroxypyridine via nucleophilic substitution, using a base like K₂CO₃ in DMF or DMSO at 60–80°C.
Purification : Use column chromatography (silica gel, eluting with ethyl acetate/hexane) or recrystallization to isolate the product.
Key challenges include optimizing reaction time and temperature to minimize byproducts (e.g., over-sulfonylation) .
Basic: How is the compound characterized for structural confirmation?
Answer:
Standard analytical methods include:
- NMR spectroscopy : and NMR to confirm the sulfonyl, piperidine, and pyridine moieties. For example, the methoxy group (–OCH₃) appears as a singlet at ~3.8 ppm in NMR .
- Mass spectrometry (LC/MS or HRMS) : Verify molecular weight (e.g., [M+H]⁺ peak at m/z 421.1 for C₁₉H₂₂FN₂O₄S⁺) .
- HPLC : Assess purity (>95% by reverse-phase C18 column) .
Advanced: How can reaction yields be improved when stereochemical byproducts form during synthesis?
Answer:
Stereochemical impurities (e.g., enantiomers or diastereomers) arise during piperidine functionalization. Mitigation strategies:
- Chiral catalysts : Use asymmetric catalysis (e.g., BINOL-derived catalysts) during sulfonylation to control stereochemistry .
- Temperature control : Lower reaction temperatures (0–25°C) reduce racemization.
- Chromatographic separation : Chiral HPLC (e.g., Chiralpak AD-H column) resolves enantiomers. For example, a study achieved 92% enantiomeric excess using this method .
Advanced: How to design structure-activity relationship (SAR) studies for analogs of this compound?
Answer:
Focus on modifying key regions:
Sulfonyl group : Replace 5-fluoro-2-methoxybenzenesulfonyl with other aryl sulfonyl groups (e.g., 4-methoxyphenylsulfonyl) to assess electronic effects on target binding .
Piperidine linker : Vary the position of the methoxy group or introduce substituents (e.g., methyl) to probe steric effects .
Pyridine ring : Substitute pyridine with other heterocycles (e.g., thiazole) to evaluate π-π stacking interactions.
Use molecular docking (e.g., AutoDock Vina) to predict binding affinities before synthesis .
Advanced: How to resolve contradictions in biological activity data across different assays?
Answer:
Discrepancies may arise from assay conditions or off-target effects. Steps:
Dose-response validation : Repeat assays with a wider concentration range (e.g., 0.1–100 µM) to confirm EC₅₀/IC₅₀ values .
Counter-screening : Test against related targets (e.g., kinase panels) to rule out promiscuity.
Physicochemical profiling : Measure solubility (via nephelometry) and membrane permeability (Caco-2 assay) to identify bioavailability issues .
Basic: What safety precautions are critical when handling this compound?
Answer:
- Personal protective equipment (PPE) : Gloves, lab coat, and goggles.
- Ventilation : Use fume hoods due to potential respiratory irritation (H315/H319 hazards) .
- Spill management : Neutralize with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste (P501) .
Advanced: How to develop a radiolabeled version for pharmacokinetic studies?
Answer:
- Isotope selection : Use or for PET imaging. For , introduce a methyl group via []CH₃I in a nucleophilic substitution .
- Purification : Isolate the radiolabeled compound using semi-preparative HPLC (C18 column, acetonitrile/water) .
- Validation : Confirm radiochemical purity (>98%) via radio-TLC and compare retention time with unlabeled standard .
Advanced: How to assess metabolic stability in vitro?
Answer:
Liver microsome assay : Incubate the compound (1 µM) with human liver microsomes (0.5 mg/mL) and NADPH (1 mM) at 37°C.
Sampling : Collect aliquots at 0, 15, 30, and 60 minutes; quench with acetonitrile.
Analysis : Quantify parent compound degradation via LC-MS/MS. A half-life <30 minutes indicates poor metabolic stability .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
